molecular formula C17H11FN2O2 B5581499 5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No.: B5581499
M. Wt: 294.28 g/mol
InChI Key: HIGWAVKKFHWHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one is a useful research compound. Its molecular formula is C17H11FN2O2 and its molecular weight is 294.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.08045576 g/mol and the complexity rating of the compound is 473. The solubility of this chemical has been described as 0.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application of this compound is in the development of radioligands for Positron Emission Tomography (PET) imaging, particularly for targeting the P2X4 receptor. This receptor is relevant in neuroinflammation and brain diseases like Alzheimer's. The synthesis and biological evaluation of radioligands using 5-(4-Fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one as a scaffold have shown promising results, indicating potential for PET imaging applications in neurology (Wang et al., 2017).

Synthesis and Structural Analysis

This compound is also utilized in the synthesis and structural analysis of various chemical entities. For instance, research has been conducted on regiospecific synthesis and X-ray crystal structure analysis of related compounds, providing insights into their chemical and physical properties. Such studies contribute to a deeper understanding of the structural characteristics and potential applications of these compounds (Alonso et al., 2020).

Novel Synthesis Methods

Additionally, novel methods have been developed for synthesizing this compound and its derivatives. For example, one study demonstrated a two-step one-pot synthesis approach, expanding the possibilities for efficiently producing a variety of related chemical structures. This contributes to the versatility and accessibility of these compounds for further research and application (Patel et al., 2014).

Anticonvulsant Activity Research

There is also ongoing research into the anticonvulsant properties of derivatives of this compound. Studies have synthesized and evaluated various derivatives for their potential as anticonvulsant agents, contributing to the development of new therapeutic options for conditions like epilepsy (Narayana et al., 2006).

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGWAVKKFHWHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)F)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326904
Record name 5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

296798-52-2
Record name 5-(4-fluorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 2
5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 3
Reactant of Route 3
5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 4
5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 5
5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Reactant of Route 6
5-(4-fluorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.